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Compound of Interest

Compound Name: Protein kinase inhibitor 7

Cat. No.: B15543121

Core Topic: CKI-7 Target Kinase Identification

CKI-7 is a chemical probe used in cell biology to investigate the roles of Casein Kinase 1. Itis a
selective inhibitor, meaning it has a higher affinity for its primary target than for other kinases,
although cross-reactivity can occur at higher concentrations.

Data Presentation: CKI-7 Kinase Selectivity Profile

The inhibitory activity of CKI-7 has been quantified against a panel of protein kinases to
determine its selectivity. The data below is summarized from available literature.
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Target Kinase Inhibition Constant (Ki) IC50
Casein Kinase 1 (CK1) 8.5 uM 6 uM[1]
Casein Kinase 2 (CK2) - 90 pMI[1]
Protein Kinase C (PKC) - >1000 uM[1]
CaM Kinase Il (CaMKIlI) - 195 pM[1]

cAMP-dependent Protein

. 550 puM[1]
Kinase (PKA)

Serum/Glucocorticoid- . .
] Inhibited (Value not specified)
regulated Kinase (SGK)

Ribosomal S6 Kinase-1 (S6K1) Inhibited (Value not specified)

Mitogen- and Stress-activated

o Inhibited (Value not specified)
Protein Kinase-1 (MSK1)

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki:
The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols

The identification and characterization of kinase inhibitor targets rely on a variety of
biochemical and cellular assays. Below are detailed methodologies for key experiments used
to profile inhibitors like CKI-7.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a
purified kinase.

o Objective: To determine the concentration of CKI-7 required to inhibit 50% of the target
kinase's activity.

o Materials:

o Purified recombinant kinase (e.g., CK1, CK2, PKA).
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[e]

o

[¢]

[¢]

[e]

o

Specific peptide substrate for the kinase.

ATP (adenosine triphosphate), often radiolabeled with 32P (y-32P-ATP).
CKI-7 at various concentrations.

Kinase reaction buffer (e.g., Tris-HCI, MgCl2).

Phosphocellulose paper or other separation matrix.

Scintillation counter.

Protocol:

Prepare a series of dilutions of CKI-7 in the kinase reaction buffer.

In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific peptide
substrate, and a specific concentration of CKI-7.

Initiate the phosphorylation reaction by adding y-32P-ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time
(e.g., 10-30 minutes).

Stop the reaction by adding a strong acid (e.g., phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated
peptide will bind to the paper, while the unreacted y-32P-ATP will not.

Wash the paper extensively to remove unbound ATP.

Quantify the amount of incorporated 32P in the peptide substrate using a scintillation
counter.

Plot the kinase activity (in cpm or similar units) against the logarithm of the CKI-7
concentration.

Determine the IC50 value from the resulting dose-response curve.
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2. Affinity Chromatography for Target Identification

This proteomic approach is used to identify which proteins in a complex cellular mixture bind to

an immobilized inhibitor.

¢ Objective: To identify the cellular targets of a kinase inhibitor on a proteome-wide scale.

o Materials:

o

[e]

o

[¢]

[¢]

A derivative of the inhibitor suitable for immobilization (e.g., with a linker arm).
Chromatography beads (e.g., Sepharose).

Cell lysate (prepared from cells or tissues of interest).

Wash buffers and elution buffers.

Mass spectrometer.

e Protocol:

Immobilization: Covalently link the inhibitor analog to the chromatography beads.

Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow proteins
to bind.

Washing: Wash the beads extensively with buffer to remove non-specifically bound
proteins.

Elution: Elute the specifically bound proteins. This can be done by adding a high
concentration of the free inhibitor, which will compete for binding and release the target
proteins.

Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE
followed by mass spectrometry. Proteins that are significantly enriched in the inhibitor
pulldown compared to a control (beads without the inhibitor) are considered potential
targets.
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Visualizations
Signaling Pathway: Casein Kinase 1 in the Wnt Pathway
CK1 is a crucial component of the Wnt/B-catenin signaling pathway, where it participates in the

"destruction complex" that phosphorylates [3-catenin, targeting it for degradation. Inhibition of
CK1 by CKI-7 can therefore lead to the stabilization and accumulation of 3-catenin.
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CK1's role in the Wnt/B-catenin destruction complex.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the logical flow of an in vitro kinase assay to determine the
IC50 value of an inhibitor.
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Workflow for determining the IC50 of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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